molecular formula C14H12O6 B1401511 2,2'-[Naphthalene-1,5-diylbis(oxy)]diacetic acid CAS No. 92423-99-9

2,2'-[Naphthalene-1,5-diylbis(oxy)]diacetic acid

Cat. No.: B1401511
CAS No.: 92423-99-9
M. Wt: 276.24 g/mol
InChI Key: HAMZDAPGNZNQHI-UHFFFAOYSA-N
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Description

2,2’-[Naphthalene-1,5-diylbis(oxy)]diacetic acid is a chemical compound with the molecular formula C14H12O6 . It has an average mass of 276.241 Da and a monoisotopic mass of 276.063385 Da .


Synthesis Analysis

The synthesis of this compound involves reactions with two types of metal salts and different auxiliary ligands: 4,4′-bipyridine (4,4′-bipy), 1,4-di(1H-imidazol-1-yl)benzene (DIMB), and 1,4-bis[(1H-imidazol-1-yl)methyl]benzene (BIMB) . These reactions yield two self-catenated networks and a classic pcu network .


Molecular Structure Analysis

The molecular structure of 2,2’-[Naphthalene-1,5-diylbis(oxy)]diacetic acid is complex. The compound forms a new (4,8)-connected self-catenated network with a point symbol of (3 2 ·4 2 ·5 2 ) (3 2 ·4 9 ·5 12 ·6 5) 2 based on the trinuclear zinc clusters as an eight-connected node .


Chemical Reactions Analysis

The compound reacts with two types of metal salts and different auxiliary ligands to yield two self-catenated networks and a classic pcu network . The structures of the resulting compounds are elucidated by single crystal X-ray diffraction .

Scientific Research Applications

Structural Analysis in Coordination Chemistry

2,2'-[Naphthalene-1,5-diylbis(oxy)]diacetic acid (H2ndd) plays a crucial role in the synthesis and characterization of coordination networks and metal-organic frameworks (MOFs). Studies demonstrate that H2ndd, when reacted with various metal salts and auxiliary ligands, can form self-catenated networks and classic pcu networks, important in coordination chemistry. Such compounds have been analyzed using single crystal X-ray diffraction, revealing complex topological structures, such as eight-connected nodes and trinuclear zinc clusters. These frameworks possess interesting properties like photoluminescence and thermal stability, valuable for potential applications in materials science (Li et al., 2012).

Antibacterial Applications

The compound is also utilized in the synthesis of antibacterial agents. Schiff base derivatives of 2,2'-(naphthalene-2,7-diylbis(oxy))bis(N'-substituted acetohydrazide) have shown promise in antibacterial activity. These compounds were synthesized using microwave irradiation, and their structures were confirmed by various spectral methods. Their effectiveness against several bacterial strains highlights their potential in the field of antimicrobial research (Venkatesan et al., 2012).

Luminescence and Thermogravimetric Analysis

In addition to structural applications, H2ndd-based compounds demonstrate significant luminescent properties. This is particularly noted in certain metal-organic frameworks, which have been studied for their luminescent behavior in the solid state at room temperature. Such properties are vital for applications in optical materials and sensors (Li et al., 2012).

Antioxidant Activity

The Schiff base derivatives of this compound have also been explored for their antioxidant properties. These derivatives, synthesized via various methods including ultrasonic irradiation, have been tested using the DPPH free radical scavenging method, indicating their potential use in combating oxidative stress (Venkatesan et al., 2011).

Applications in Polymer Science

H2ndd is also utilized in the synthesis of aromatic poly(amide-ether)s, showcasing its role in polymer science. These polymers, characterized by various analytical techniques, demonstrate unique solubility behaviors and thermal stability, making them relevant for advanced material applications (Zamanloo et al., 2010).

Properties

IUPAC Name

2-[5-(carboxymethoxy)naphthalen-1-yl]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O6/c15-13(16)7-19-11-5-1-3-9-10(11)4-2-6-12(9)20-8-14(17)18/h1-6H,7-8H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMZDAPGNZNQHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2OCC(=O)O)C(=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10757871
Record name 2,2'-[Naphthalene-1,5-diylbis(oxy)]diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10757871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92423-99-9
Record name 2,2'-[Naphthalene-1,5-diylbis(oxy)]diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10757871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using 2,2′-(Naphthalene-1,5-diylbis(oxy))diacetic acid in the synthesis of metal-organic frameworks?

A: 2,2′-(Naphthalene-1,5-diylbis(oxy))diacetic acid (H2ndd) functions as a versatile organic ligand in constructing metal-organic frameworks (MOFs). [] Its structure, featuring two carboxylate groups and a rigid naphthalene core, enables it to bridge metal ions, forming intricate network structures. [] The study successfully synthesized two distinct self-catenated networks and a classic pcu network by reacting H2ndd with zinc salts and various auxiliary ligands. [] This highlights the compound's potential in designing MOFs with diverse topologies and properties.

Q2: How does the choice of auxiliary ligands influence the final structure of the MOFs synthesized using 2,2′-(Naphthalene-1,5-diylbis(oxy))diacetic acid?

A: The selection of auxiliary ligands plays a crucial role in determining the final architecture of the resulting MOFs. [] In the study, using 4,4′-bipyridine as an auxiliary ligand led to the formation of a (4,8)-connected self-catenated network. [] Alternatively, employing 1,4-di(1H-imidazol-1-yl)benzene resulted in an eight-connected self-catenated network with ilc topology. [] Finally, incorporating 1,4-bis[(1H-imidazol-1-yl)methyl]benzene yielded a 6-connected pcu network. [] These findings demonstrate that the auxiliary ligands, by influencing the coordination environment around the metal ions, directly impact the overall connectivity and topology of the synthesized MOFs.

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